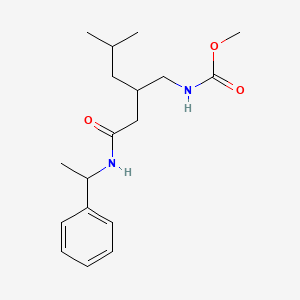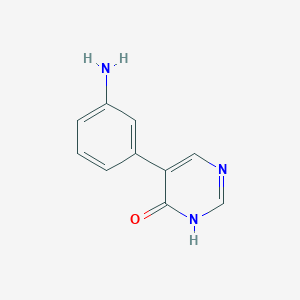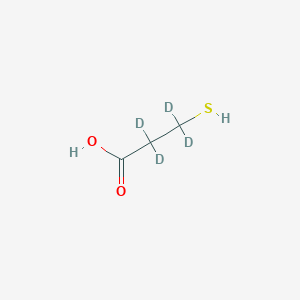![molecular formula C15H19FN2O5S B12314735 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid is a synthetic compound with a molecular formula of C15H19FN2O5S and a molecular weight of 358.39 g/mol . This compound is characterized by the presence of a piperidine ring, a fluorobenzene sulfonyl group, and a formamido propanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Formamido Propanoic Acid Moiety: The final step involves the coupling of the piperidine derivative with formamido propanoic acid under suitable reaction conditions.
Analyse Chemischer Reaktionen
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid can be compared with other similar compounds, such as:
2-(Biphenyl-4-yl)propionic acid: This compound has a similar propanoic acid moiety but lacks the piperidine and fluorobenzene sulfonyl groups.
Other Piperidine Derivatives: Compounds with piperidine rings but different substituents, such as various piperidine-based pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H19FN2O5S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-3-2-8-18(9-11)24(22,23)13-6-4-12(16)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19)(H,20,21) |
InChI-Schlüssel |
AFRGIWICJULDKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



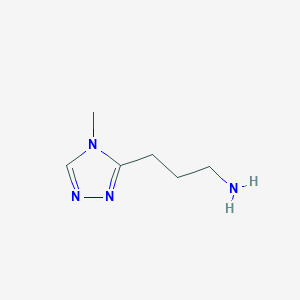

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

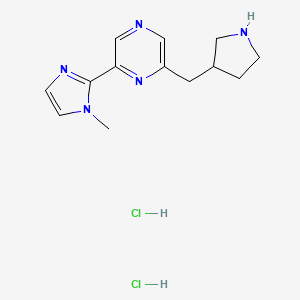

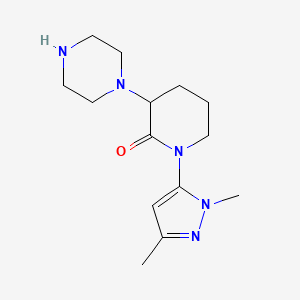
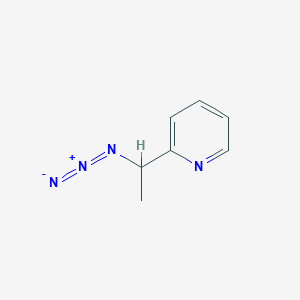
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
